2,3-二乙基-5-甲基吡嗪
描述
2,3-Diethyl-5-methylpyrazine (2,3-DEMP) is an organic compound with the molecular formula C8H14N2. It is a colorless liquid with a pleasant odor and is used as a flavor enhancer in food and beverages. 2,3-DEMP is a member of the pyrazine family, which is a group of compounds that are known for their ability to impart an intense flavor and aroma to food and drinks. In addition to its use as a flavor enhancer, 2,3-DEMP has also been studied for its potential medicinal properties.
科学研究应用
合成和在食品工业中的应用
2,3-二乙基-5-甲基吡嗪是一种参与香气研究的化合物,主要用于食品工业。它通过氯化和氘标记过程合成,以创建稳定同位素标记的烷基吡嗪。然后将它们用作稳定同位素稀释测定(SIDA)中的内部标准,以定量复杂食品基质中的烷基吡嗪,如花生酱、可可粉和速溶咖啡。尽管它们的丰度很低,但由于其极低的气味阈值,2,3-二乙基-5-甲基吡嗪表现出显著的嗅觉影响,在风味研究和食品质量控制中起着关键作用(Fang & Cadwallader, 2013)。
环境生物降解
有趣的是,已经确定了一种独特的细菌菌株,Mycobacterium sp. strain DM-11,因其能够利用2,3-二乙基-5-甲基吡嗪作为其唯一的碳和能源来源而闻名。这种菌株显示出一种独特的代谢途径,其中它降解化合物并释放氨,表明其在生物修复过程中的潜在用途,特别是在处理含有吡嗪的工业废气方面(Rappert et al., 2006)。
制药中间体
在制药领域,对2,3-二乙基-5-甲基吡嗪的衍生物进行了探索,以了解其潜在的医药应用。例如,已经合成了5-甲基吡嗪-2-羟肼衍生物,并针对各种革兰氏阳性和阴性细菌菌株的抗菌性进行了评估,表明该化合物作为开发新的抗微生物药物的支架的潜力(Makhija, 2009)。
生物催化生产
还有大量的研究集中在相关化合物的生物催化生产上。5-甲基吡嗪-2-羧酸,一种衍生物,是一种重要的制药中间体,已经从2,5-二甲基吡嗪中使用全细胞生物催化剂方法合成。这种方法涉及大肠杆菌的基因和基因组工程,展示了一种高产率和环境友好的生产制药中间体的过程,展示了吡嗪衍生物更广泛的应用潜力(Gu et al., 2020)。
食品调味品的安全性和功效
此外,已经评估了吡嗪衍生物,包括2,3-二乙基-5-甲基吡嗪,在动物饲料中用作调味品时的安全性和功效。这些化合物在特定剂量水平下通常被公认为安全,进一步强调了它们在食品和饲料行业中的实用性和安全性(Rychen et al., 2017)。
安全和危害
生化分析
Biochemical Properties
2,3-Diethyl-5-methylpyrazine interacts with various enzymes, proteins, and other biomolecules. It is known to be hydroxylated by Agrobacterium radiobacter, which degrades pyrazine
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 95 °C (20 mmHg) and a density of 0.949 g/mL at 25 °C (lit.) .
Metabolic Pathways
2,3-Diethyl-5-methylpyrazine is involved in various metabolic pathways. In humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved .
Transport and Distribution
It is known to be slightly soluble in water, soluble in chloroform, methanol .
Subcellular Localization
It is known that this compound is a volatile compound and can easily evaporate .
属性
IUPAC Name |
2,3-diethyl-5-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSINWXIDJYEXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N=C1CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066317 | |
Record name | Pyrazine, 2,3-diethyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to light yellow liquid with a nutty, roasted, vegetable odour | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4), moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |
Record name | SID14719305 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.938-0.957 | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
18138-04-0 | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18138-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,3-diethyl-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, 2,3-diethyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diethyl-5-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIETHYL-5-METHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/530763R0AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3-Diethyl-5-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-Diethyl-5-methylpyrazine?
A1: 2,3-Diethyl-5-methylpyrazine has a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol.
Q2: What kind of aroma does 2,3-Diethyl-5-methylpyrazine contribute to food?
A2: This compound is associated with earthy, roasted, and potato-like aromas in various foods. [, , , ]
Q3: Can you elaborate on the sensory impact of 2,3-Diethyl-5-methylpyrazine in different food matrices?
A3: Research suggests that its perception can be influenced by other odorants present in the food matrix. For instance, in soy sauce aroma type Baijiu, its presence, even at sub-threshold concentrations, has been linked to enhancing the perception of roasted aromas due to synergistic effects with other pyrazines. [] In contrast, in boiled potatoes, it is perceived as having a "potato chip-like" aroma. []
Q4: How does the roasting process influence the presence of 2,3-Diethyl-5-methylpyrazine in foods?
A4: Studies on various foods like hazelnuts, white mustard seeds, rapeseeds, and perilla seed oils indicate that the formation of 2,3-Diethyl-5-methylpyrazine is significantly impacted by the roasting process. [, , , ] Generally, higher roasting intensities lead to increased concentrations of this compound.
Q5: What are the common precursors of 2,3-Diethyl-5-methylpyrazine in the Maillard reaction?
A5: Research points to L-ascorbic acid and L-alanine as precursors in the Maillard reaction, leading to the formation of various pyrazines, including 2,3-Diethyl-5-methylpyrazine. This reaction is influenced by pH, with higher pH levels generally favoring pyrazine production. []
Q6: Can you provide specific examples of food processing techniques where 2,3-Diethyl-5-methylpyrazine formation is desirable?
A6: In the production of Dong Ding Oolong tea, the roasting process is crucial for developing its characteristic caramel aroma, to which 2,3-Diethyl-5-methylpyrazine contributes significantly. [] Similarly, in jackfruit seeds, fermentation and roasting conditions influence the formation of this compound, making it a potential natural cocoa substitute. [, ]
Q7: What are the common methods for analyzing 2,3-Diethyl-5-methylpyrazine in food matrices?
A7: Several analytical techniques are employed for identification and quantification, including:
- Gas Chromatography-Olfactometry (GC-O): This technique helps identify and characterize volatile compounds based on their odor and retention time. [, , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique identifies and quantifies volatile compounds based on their mass-to-charge ratio. [, , , , , , ]
- Headspace-Solid Phase Microextraction (HS-SPME): Coupled with GC-MS, this technique provides a sensitive method for extracting and analyzing volatile compounds from the headspace of a sample. []
- Stable Isotope Dilution Assays (SIDA): This technique provides accurate and precise quantification of 2,3-Diethyl-5-methylpyrazine, even at low concentrations, by using stable isotope-labeled internal standards. [, ]
Q8: How is 2,3-Diethyl-5-methylpyrazine typically extracted from food samples for analysis?
A8: Common extraction methods include solvent extraction, high vacuum distillation, and headspace-solid phase microextraction (HS-SPME). [, , , ] The choice of method depends on the food matrix and the analytical technique used.
Q9: How does the concentration of 2,3-Diethyl-5-methylpyrazine relate to its sensory perception in food?
A9: Studies suggest that even small changes in its concentration can significantly impact the overall aroma profile of food. For instance, in hazelnut roasting, achieving a specific concentration range for 2,3-Diethyl-5-methylpyrazine is crucial for avoiding an undesirable over-roasted smell. []
Q10: Are there any known synergistic effects of 2,3-Diethyl-5-methylpyrazine with other aroma compounds in food?
A10: Yes, research on soy sauce aroma type Baijiu indicates that sub-threshold concentrations of 2,3-Diethyl-5-methylpyrazine can interact synergistically with other pyrazines, enhancing the perception of roasted aromas. [] This highlights the complex interplay of aroma compounds in shaping the overall flavor profile of food.
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